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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Ethylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidinedione class

of molecules. The piperidine ring is a prevalent structural motif in many natural products and

pharmaceutically active compounds, and its derivatives are widely explored in drug discovery

for their diverse biological activities.[1][2] The strategic placement of functional groups, such as

the ethyl group at the 5-position and the dione functionality, can significantly influence the

molecule's physicochemical properties and biological interactions. A thorough understanding of

its structural and electronic characteristics through spectroscopic analysis is paramount for its

application in medicinal chemistry and materials science.

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-
Ethylpiperidine-2,4-dione, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is

presented with a focus on the correlation between spectral features and the underlying

molecular structure, offering field-proven insights for researchers.
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Identifier Value Source

IUPAC Name 5-Ethylpiperidine-2,4-dione N/A

CAS Number 73290-32-1 [3]

Molecular Formula C₇H₁₁NO₂ [3]

Molecular Weight 141.17 g/mol [3]

InChI Key
BIPNFYPMYSWIGH-

UHFFFAOYSA-N

Physical Form Solid [3]

Molecular Structure
The molecular structure of 5-Ethylpiperidine-2,4-dione is fundamental to understanding its

spectral properties. The following diagram illustrates the numbering of the atoms in the

piperidine ring and the attached ethyl group.

Caption: Molecular structure of 5-Ethylpiperidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

8.05 s 1H NH

The amide

proton is

expected to be a

broad singlet and

downfield due to

the electron-

withdrawing

effect of the

adjacent

carbonyl groups.

3.14-3.38 m 4H
CH₂, CH₂ (C3,

C6)

The methylene

protons adjacent

to the nitrogen

and carbonyl

groups are

expected to be in

a complex

multiplet due to

diastereotopicity

and coupling to

each other and

adjacent protons.

2.39 m 1H CH (C5)

The methine

proton at C5 is

coupled to the

adjacent

methylene

protons of the

ring and the ethyl

group, resulting

in a multiplet.

1.69 m 1H CH₂ (ethyl) One of the

diastereotopic
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methylene

protons of the

ethyl group,

appearing as a

multiplet due to

coupling with the

adjacent methine

and methyl

protons.

1.35 m 1H CH₂ (ethyl)

The other

diastereotopic

methylene proton

of the ethyl

group, with a

similar coupling

pattern.

0.89 t, J = 7.56 Hz 3H CH₃ (ethyl)

The terminal

methyl group of

the ethyl

substituent

appears as a

triplet due to

coupling with the

adjacent

methylene

protons.

Source: A synthetic procedure provides experimental ¹H NMR data consistent with these

assignments.[4]

¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment Rationale

~170 C=O (C2, C4)

The two carbonyl carbons are

expected to resonate at a low

field due to the strong

deshielding effect of the

double-bonded oxygen atoms.

~50 CH₂ (C6)
The carbon adjacent to the

nitrogen atom is deshielded.

~45 CH₂ (C3)
The methylene carbon alpha to

a carbonyl group.

~35 CH (C5)
The methine carbon at the

point of substitution.

~25 CH₂ (ethyl)
The methylene carbon of the

ethyl group.

~12 CH₃ (ethyl)

The terminal methyl carbon of

the ethyl group, appearing at a

high field.

Note: The predicted ¹³C NMR chemical shifts are based on the analysis of similar

piperidinedione structures and general principles of NMR spectroscopy.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for 5-Ethylpiperidine-2,4-dione are associated with the N-H bond, C-H

bonds, and the two carbonyl groups.

Predicted IR Absorption Bands
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Frequency (cm⁻¹) Intensity Functional Group Vibrational Mode

~3200 Medium, Broad N-H Stretching

2960-2850 Medium C-H Stretching (Aliphatic)

~1725 Strong C=O Stretching (Ketone)

~1680 Strong C=O Stretching (Amide)

~1460 Medium C-H Bending (Methylene)

~1375 Medium C-H Bending (Methyl)

Rationale: The presence of two carbonyl groups in different chemical environments (ketone

and amide) is expected to give rise to two distinct, strong absorption bands. The N-H stretching

vibration will appear as a broad band due to hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Electrospray Ionization (ESI-MS)

m/z: 142 [M+H]⁺

Interpretation: The observed peak corresponds to the protonated molecule, confirming the

molecular weight of 141.17 g/mol .[4]

Predicted Electron Ionization (EI-MS) Fragmentation

In EI-MS, the molecule is expected to undergo fragmentation, providing valuable structural

information. The following diagram illustrates a plausible fragmentation pathway.
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[C₇H₁₁NO₂]⁺˙
m/z = 141

[M - C₂H₅]⁺
m/z = 112- •C₂H₅

[M - CO]⁺˙
m/z = 113

- CO

[M - C₂H₅ - CO]⁺
m/z = 84

- CO

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 5-Ethylpiperidine-2,4-dione.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 5-
Ethylpiperidine-2,4-dione.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Ethylpiperidine-2,4-dione in approximately 0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to ensure optimal resolution.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled

experiment is standard.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the proton signals and reference the spectra to the

residual solvent peak.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry
Sample Preparation (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Sample Preparation (EI): For EI-MS, the sample can be introduced directly into the ion

source.

Instrument Setup: Use a mass spectrometer equipped with the desired ionization source

(ESI or EI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion
The comprehensive spectral analysis of 5-Ethylpiperidine-2,4-dione provides a detailed

structural characterization of this important heterocyclic compound. The combination of NMR,

IR, and Mass Spectrometry data allows for the unambiguous confirmation of its molecular

structure and provides a foundational understanding for its further development and application

in scientific research. The methodologies and interpretations presented in this guide serve as a

valuable resource for scientists working with piperidinedione derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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